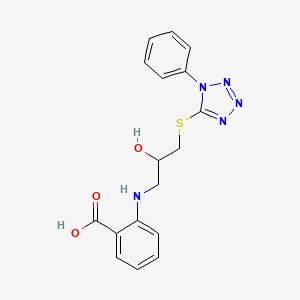
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid is a complex organic compound that features a tetrazole ring, a benzoic acid moiety, and a hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The next step involves the formation of the hydroxypropyl group, which can be achieved through the reaction of an appropriate alcohol or aldehyde with the tetrazole derivative . Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while nucleophilic substitution on the tetrazole ring can produce various substituted tetrazole derivatives .
科学的研究の応用
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The hydroxypropyl group and benzoic acid moiety also contribute to the compound’s overall activity by enhancing its solubility and stability .
類似化合物との比較
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the hydroxypropyl and benzoic acid groups.
2-Hydroxy-3-(1-phenyl-1H-tetrazol-5-yl)propanoic acid: Similar but with a different substitution pattern on the hydroxypropyl group.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Uniqueness
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid is unique due to its combination of a tetrazole ring, hydroxypropyl group, and benzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
生物活性
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid, also known by its chemical formula C17H17N5O3S, is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a benzoic acid moiety, a hydroxyl group, and a thioether linkage with a phenyl-tetrazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5O3S |
| Molecular Weight | 353.41 g/mol |
| CAS Number | 881585-85-9 |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing tetrazole rings have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated that such compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in various cancer cell lines .
Case Study:
A study evaluated the effects of a related tetrazole compound on human cancer cell lines, revealing IC50 values ranging from 0.08 to 12.07 mM, indicating effective cytotoxicity . The mechanism was linked to the inhibition of key signaling pathways involved in tumor progression.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar tetrazole derivatives have been reported to inhibit the release of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines .
Experimental Findings:
In vivo models demonstrated that tetrazole-containing compounds significantly reduced inflammation markers in LPS-induced inflammation models. The observed effects were attributed to the inhibition of p38 MAPK pathways, crucial for inflammatory responses .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Tubulin Polymerization : Similar compounds disrupt microtubule dynamics, essential for mitosis.
- Cytokine Modulation : The compound may inhibit signaling pathways leading to cytokine release.
- Apoptotic Induction : Involvement in pro-apoptotic signaling pathways through modulation of Bcl-2 family proteins.
特性
CAS番号 |
133506-53-3 |
|---|---|
分子式 |
C17H17N5O3S |
分子量 |
371.4 g/mol |
IUPAC名 |
2-[[2-hydroxy-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17N5O3S/c23-13(10-18-15-9-5-4-8-14(15)16(24)25)11-26-17-19-20-21-22(17)12-6-2-1-3-7-12/h1-9,13,18,23H,10-11H2,(H,24,25) |
InChIキー |
IBVUXVDLWICEKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=CC=C3C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















